molecular formula C15H12N2O3S B11605766 5-[1-Furan-2-yl-meth-(Z)-ylidene]-2-(4-methoxy-phenylamino)-thiazol-4-one CAS No. 301337-88-2

5-[1-Furan-2-yl-meth-(Z)-ylidene]-2-(4-methoxy-phenylamino)-thiazol-4-one

Cat. No. B11605766
CAS RN: 301337-88-2
M. Wt: 300.3 g/mol
InChI Key: KGSRWXSYHTYCIB-LCYFTJDESA-N
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Description

5-[1-Furan-2-yl-meth-(Z)-ylidene]-2-(4-methoxy-phenylamino)-thiazol-4-one is a heterocyclic compound that features a furan ring, a thiazole ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-Furan-2-yl-meth-(Z)-ylidene]-2-(4-methoxy-phenylamino)-thiazol-4-one typically involves the condensation of a furan derivative with a thiazole derivative under specific reaction conditions. The reaction often requires the presence of a base to facilitate the formation of the ylidene linkage. Common reagents used in the synthesis include furan-2-carbaldehyde, 4-methoxyaniline, and thiazole-4-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[1-Furan-2-yl-meth-(Z)-ylidene]-2-(4-methoxy-phenylamino)-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce dihydrofuran derivatives .

Scientific Research Applications

5-[1-Furan-2-yl-meth-(Z)-ylidene]-2-(4-methoxy-phenylamino)-thiazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[1-Furan-2-yl-meth-(Z)-ylidene]-2-(4-methoxy-phenylamino)-thiazol-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular signaling pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can bind to DNA or proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furylmethylene)-2-(4-methylphenylamino)-thiazol-4-one
  • 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
  • 4-(5-(2-Chlorophenyl)-furan-2-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Uniqueness

5-[1-Furan-2-yl-meth-(Z)-ylidene]-2-(4-methoxy-phenylamino)-thiazol-4-one is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its methoxy-substituted phenyl group and the presence of both furan and thiazole rings make it particularly versatile in various chemical reactions and applications .

properties

CAS RN

301337-88-2

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12N2O3S/c1-19-11-6-4-10(5-7-11)16-15-17-14(18)13(21-15)9-12-3-2-8-20-12/h2-9H,1H3,(H,16,17,18)/b13-9-

InChI Key

KGSRWXSYHTYCIB-LCYFTJDESA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CO3)S2

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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